molecular formula C13H12N4O B2592493 N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide CAS No. 1705040-50-1

N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide

Cat. No.: B2592493
CAS No.: 1705040-50-1
M. Wt: 240.266
InChI Key: ZJMJCGQBIGLQHF-UHFFFAOYSA-N
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Description

N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a heterocyclic compound that features a pyrrolo[3,4-d]pyrimidine core with a phenyl group and a carboxamide functional group.

Mechanism of Action

Target of Action

N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is a multi-targeted kinase inhibitor . It exhibits significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . These enzymes play crucial roles in cell proliferation and survival, making them important targets for cancer therapeutics .

Mode of Action

This compound interacts with its targets (EGFR, Her2, VEGFR2, and CDK2) by binding to their active sites . This binding inhibits the enzymatic activity of these kinases, leading to a decrease in cell proliferation and an increase in programmed cell death or apoptosis .

Biochemical Pathways

The inhibition of these kinases by this compound affects several biochemical pathways. It leads to cell cycle arrest and apoptosis in cancer cells . This is accompanied by an increase in proapoptotic proteins such as caspase-3 and Bax, and a downregulation of anti-apoptotic protein Bcl-2 .

Pharmacokinetics

Similar compounds have been shown to have good bioavailability and stability .

Result of Action

The result of this compound’s action is a decrease in cell proliferation and an increase in apoptosis in cancer cells . This is due to the inhibition of key kinases involved in cell survival and proliferation, and the modulation of pro- and anti-apoptotic proteins .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of halogen atoms in its structure can enhance its potency, selectivity, and pharmacological properties . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentylamine with a suitable pyrimidine derivative under basic conditions, followed by further functionalization to introduce the phenyl and carboxamide groups . Another approach utilizes microwave-assisted synthesis to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. Optimization of reaction conditions, such as temperature, solvent, and catalyst choice, is crucial for achieving high yields and purity in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like oxone, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-phenyl-5H,6H,7H-pyrrolo[3,4-d]pyrimidine-6-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its phenyl and carboxamide groups contribute to its ability to interact with a wide range of biological targets, making it a valuable scaffold for drug discovery .

Properties

IUPAC Name

N-phenyl-5,7-dihydropyrrolo[3,4-d]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O/c18-13(16-11-4-2-1-3-5-11)17-7-10-6-14-9-15-12(10)8-17/h1-6,9H,7-8H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJMJCGQBIGLQHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CN=CN=C2CN1C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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